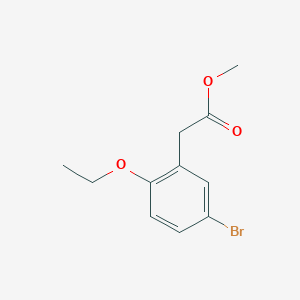
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-ethoxyphenyl)acetate typically involves the esterification of 2-(5-bromo-2-ethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{2-(5-bromo-2-ethoxyphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices. The reaction is usually performed under reflux.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. The reaction conditions depend on the desired oxidation state of the product.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetic acid derivatives.
Hydrolysis: The major products are 2-(5-bromo-2-ethoxyphenyl)acetic acid and methanol.
Oxidation: Depending on the conditions, products can include 2-(5-bromo-2-ethoxyphenyl)acetaldehyde or 2-(5-bromo-2-ethoxyphenyl)acetic acid.
Scientific Research Applications
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions of brominated phenylacetic acid derivatives with biological systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-ethoxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethoxy group can interact with the active site of the target molecule, leading to changes in its activity. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(5-bromo-2-methoxyphenyl)acetate: This compound has a methoxy group instead of an ethoxy group. The difference in the alkyl chain length can affect the compound’s reactivity and interactions with biological targets.
Methyl 2-(5-chloro-2-ethoxyphenyl)acetate: Here, the bromine atom is replaced by a chlorine atom. The smaller size and different electronegativity of chlorine can lead to variations in the compound’s chemical and biological properties.
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: The ethoxy group is replaced by a hydroxy group. This change can significantly alter the compound’s solubility and reactivity, particularly in aqueous environments.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-ethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-10-5-4-9(12)6-8(10)7-11(13)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
FVFWBCARJYXGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















